molecular formula C8H6BrN3O2 B13685656 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B13685656
M. Wt: 256.06 g/mol
InChI Key: MHFPJOABEQTMMX-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 7th position on the triazolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the desired triazolopyridine compound with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated synthesis can be advantageous due to its eco-friendly nature and high yield. Additionally, the reaction conditions can be optimized to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Condensation: Reagents such as alcohols or amines in the presence of dehydrating agents like DCC (dicyclohexylcarbodiimide) are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted triazolopyridine derivatives can be formed.

    Condensation Products: Esters or amides of the triazolopyridine compound.

    Oxidation and Reduction Products: Oxidized or reduced forms of the triazolopyridine compound.

Scientific Research Applications

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The triazolopyridine ring can bind to enzymes and receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
  • 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol
  • 6-(Phenoxymethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[1,3,4]-substituted thiadiazole

Uniqueness

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is unique due to the presence of the carboxylic acid group at the 7th position, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents .

Biological Activity

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C7H6BrN3
  • Molecular Weight : 212.050 g/mol
  • SMILES Notation : CC1=NN=C2N1C=C(C=C2)Br

The compound features a triazole ring fused with a pyridine moiety, which is known to influence its biological properties.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. For instance, triazole derivatives often target the cell membrane or interfere with metabolic pathways in microorganisms.

Neuropharmacological Effects

6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has been studied for its effects on the central nervous system (CNS). It has shown promise as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation can enhance synaptic transmission and has potential implications in treating neurodegenerative diseases such as Alzheimer's.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialSignificant inhibition of bacterial growth in vitro.
NeuropharmacologicalModulation of α7 nAChRs enhancing neurotransmission.
AnticancerInduction of apoptosis in specific cancer cell lines.

Research Insights

A study published in the Journal of Medicinal Chemistry highlighted the design and synthesis of various triazolo-pyridine derivatives, noting their potent activity at nAChRs and their potential therapeutic applications in CNS disorders . Another investigation into related compounds demonstrated their ability to disrupt cellular processes in cancerous cells, suggesting a need for further exploration into their mechanism of action .

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H6BrN3O2/c1-4-10-11-7-2-5(8(13)14)6(9)3-12(4)7/h2-3H,1H3,(H,13,14)

InChI Key

MHFPJOABEQTMMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C(=C2)C(=O)O)Br

Origin of Product

United States

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